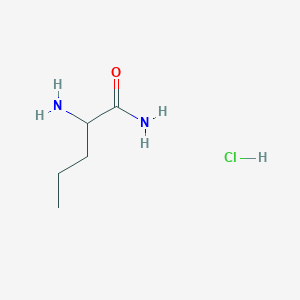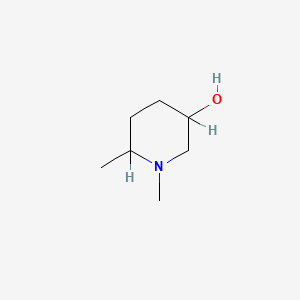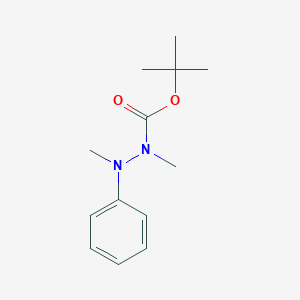
tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate is a synthetic organic compound that has garnered attention in various fields of scientific research and industry. This compound is known for its unique chemical structure, which includes a tert-butyl group, a methyl group, and a phenylhydrazine moiety. It is commonly used as a starting material for the synthesis of various nitrogen-containing organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of tert-butyl alcohol, pyridine, and trichloromethane under nitrogen protection. The reaction mixture is stirred and cooled to maintain a temperature between 28-31°C. Chloromethyl phenyl ester is then added dropwise, followed by the addition of water to dissolve the pyridine hydrochloride salt. The organic layer is washed with hydrochloric acid and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydrazones, isoxazoles, and other nitrogen-containing organic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various nitrogen-containing compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole-3-acetic acid derivatives
- Phenylhydrazine derivatives
Uniqueness
Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form various bioactive derivatives. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
tert-butyl N-(N-methylanilino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)13-14(4)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVCVTWTNOQESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657228 | |
| Record name | tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934391-29-4 | |
| Record name | tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)
![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)




![2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3332974.png)

